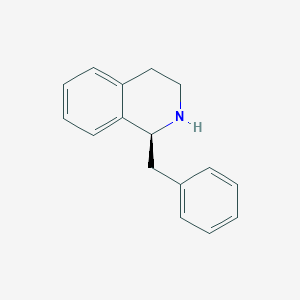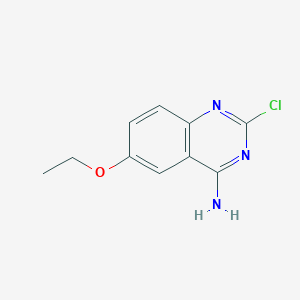
2-Chloro-6-ethoxyquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-ethoxyquinazolin-4-amine is a chemical compound with the molecular formula C10H10ClN3O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 2-position, an ethoxy group at the 6-position, and an amine group at the 4-position of the quinazoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxyquinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with ethyl chloroformate, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-ethoxyquinazolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline N-oxides or reduced amine derivatives .
Applications De Recherche Scientifique
2-Chloro-6-ethoxyquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitumor agents and other pharmaceuticals.
Biological Studies: The compound is studied for its biological activities, including antiproliferative effects on cancer cell lines.
Chemical Research: It serves as a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-ethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-Chloro-4-aminopyrimidine
- 6-Ethoxy-2-methylquinazoline
- 4-Amino-2-chloroquinazoline
Uniqueness
2-Chloro-6-ethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups in the quinazoline ring enhances its potential as a versatile intermediate for the synthesis of various bioactive compounds .
Propriétés
Formule moléculaire |
C10H10ClN3O |
|---|---|
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
2-chloro-6-ethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H10ClN3O/c1-2-15-6-3-4-8-7(5-6)9(12)14-10(11)13-8/h3-5H,2H2,1H3,(H2,12,13,14) |
Clé InChI |
GJPAALNMDHKLSN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(N=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


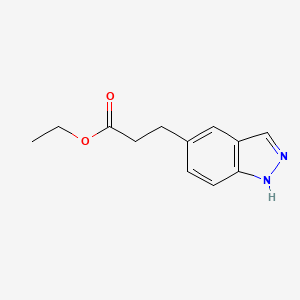

![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)

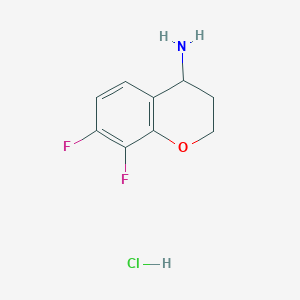
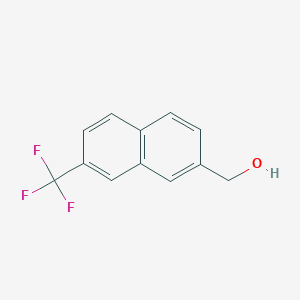






![[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol](/img/structure/B11883218.png)
